N-(3-hydroxy-4,4-dimethylpentyl)furan-2-carboxamide
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Overview
Description
N-(3-hydroxy-4,4-dimethylpentyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . This compound contains a furan ring, which is a five-membered aromatic ring with one oxygen atom, and a carboxamide group attached to a hydroxy-dimethylpentyl side chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)furan-2-carboxamide can be achieved through various methods. One common approach involves the reaction of furan-2-carboxylic acid with 3-hydroxy-4,4-dimethylpentylamine under appropriate conditions. The reaction typically requires a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers advantages such as reduced reaction times and improved yields. The reaction can be carried out in a microwave reactor using coupling reagents like DMT/NMM/TsO− or EDC, followed by crystallization or flash chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-4,4-dimethylpentyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: NBS and AIBN in carbon tetrachloride (CCl4) under reflux.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of brominated furan derivatives.
Scientific Research Applications
N-(3-hydroxy-4,4-dimethylpentyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-(3-hydroxy-4,4-dimethylpentyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The furan ring can also interact with bacterial cell membranes, disrupting their integrity and exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: Lacks the hydroxy-dimethylpentyl side chain but shares the furan ring and carboxamide group.
N-(3-hydroxy-4,4-dimethylpentyl)furan-3-carboxamide: Similar structure but with the carboxamide group attached to the 3-position of the furan ring.
N-(3-hydroxy-4,4-dimethylpentyl)thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring
Uniqueness
N-(3-hydroxy-4,4-dimethylpentyl)furan-2-carboxamide is unique due to its specific combination of a hydroxy-dimethylpentyl side chain and a furan ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C12H19NO3 |
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Molecular Weight |
225.28 g/mol |
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)furan-2-carboxamide |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)10(14)6-7-13-11(15)9-5-4-8-16-9/h4-5,8,10,14H,6-7H2,1-3H3,(H,13,15) |
InChI Key |
CPWVRIRGOZDTAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C1=CC=CO1)O |
Origin of Product |
United States |
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